

Methyl 2-hexenoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-hexenoate**

Cat. No.: **B153389**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is an unsaturated ester recognized for its characteristic fruity and apple-like aroma. It is utilized as a flavoring agent in the food industry and as a fragrance ingredient. [1][2][3] This technical guide provides an in-depth overview of the safety and handling of **Methyl 2-hexenoate**, compiling essential data for professionals working with this compound. The information presented is collated from safety data sheets, regulatory assessments, and established scientific guidelines to ensure a comprehensive understanding of its hazard profile and the requisite safety precautions.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The properties of **Methyl 2-hexenoate** are summarized in the table below. Data has been aggregated from multiple sources, and ranges are provided where slight variations exist in the literature.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[1][4]
Molecular Weight	128.17 g/mol	[1][4]
Appearance	Colorless clear/mobile liquid	[1][2]
Odor	Fruity aroma	[1][2]
Boiling Point	168-170 °C at 760 mmHg 53 °C at 20 mmHg	[5][6]
Melting Point	32 °C	[4]
Flash Point	40.56 °C to 45.4 °C (Tag Closed Cup)	[4][5]
Density / Specific Gravity	0.907 to 0.916 g/cm ³ at 25 °C	[4][7]
Refractive Index	1.423 to 1.438 at 20 °C	[2][5][7]
Vapor Pressure	4.06 mmHg at 25 °C	[4]
Solubility	Very slightly soluble in water; soluble in oils and ethanol.	[1][2]
CAS Number	2396-77-2 ((E,Z)-mixture) 13894-63-8 ((E)-isomer)	[1][4][5][6]
Synonyms	Methyl (E)-2-hexenoate, Methyl trans-2-hexenoate, Methyl beta-propylacrylate	[1][2]

Hazard Identification and GHS Classification

Methyl 2-hexenoate is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard Class	Category	Hazard Statement	Signal Word	Pictogram
Flammable Liquids	3	H226: Flammable liquid and vapor	Warning	

Source(s):[\[1\]](#)[\[2\]](#)[\[6\]](#)

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of **Methyl 2-hexenoate** to minimize risks. These are summarized from various safety data sheets.

Type	Code	Precautionary Statement
Prevention	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
	P233	Keep container tightly closed.
	P240	Ground and bond container and receiving equipment.
	P241	Use explosion-proof electrical/ventilating/lighting equipment.
	P242	Use non-sparking tools.
	P243	Take action to prevent static discharges.
	P280	Wear protective gloves/protective clothing/eye protection/face protection.
Response	P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
	P370+P378	In case of fire: Use appropriate media to extinguish.
Storage	P403+P235	Store in a well-ventilated place. Keep cool.
Disposal	P501	Dispose of contents/container in accordance with local/regional/national/international regulations.

Source(s):[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)

Toxicological Information

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E,Z)-**Methyl 2-hexenoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#) While specific toxicity studies for **Methyl 2-hexenoate** were not readily available in the public domain, the following sections outline the standard experimental protocols that would be employed for its toxicological assessment.

Experimental Protocols

The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for assessing the potential health effects of chemical substances.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

- Principle: This method is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity without causing mortality. It involves a stepwise procedure using a limited number of animals.[\[1\]](#)[\[5\]](#)
- Test Animals: Healthy, young adult rodents (preferably rats, usually females as they are often slightly more sensitive) are used. Animals are acclimatized for at least 5 days before the study.[\[1\]](#)
- Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though food is withheld overnight before dosing.[\[1\]](#)[\[6\]](#)
- Dose Preparation and Administration: The test substance is typically administered orally by gavage. If not an aqueous solution, a suitable vehicle is used, and its toxicological properties should be known. The volume administered is generally limited to 1 mL/100g of body weight for rodents.[\[5\]](#)
- Procedure: A sighting study may be performed to determine the appropriate starting dose. The main study uses fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Dosing is initiated at a level expected to produce some signs of toxicity. The response of the animals determines the subsequent dose for the next group.[\[1\]](#)

- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days after administration. [1][9] A full necropsy is performed on all animals at the end of the observation period.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

- Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[10][11][12]
- Test Animals: At least 10 rodents (5 male, 5 female) are used for each dose group.[11]
- Dosage: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity. Dosing is performed daily for 28 days, typically by gavage or via the diet/drinking water.[11][13]
- Observations:
 - Clinical Observations: Daily detailed clinical observations are made.
 - Body Weight and Food/Water Consumption: Measured weekly.[10]
 - Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.
 - Pathology: All animals are subjected to a gross necropsy at the end of the study. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.[11]
- Satellite Group: A satellite group of animals may be included for the control and high-dose groups, which are kept for an additional 14 days without treatment to assess the reversibility of any toxic effects.[13]

Acute Inhalation Toxicity (Based on OECD Guideline 436)

- Principle: This guideline describes an acute toxic class method for inhalation exposure to determine the concentration that causes lethality or evident toxicity.[14]
- Test Animals: Young adult rats (8-12 weeks old) are the preferred species.[14]
- Exposure Conditions: Animals are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber. The exposure duration is typically 4 hours. Temperature and humidity are controlled.[14][15]
- Procedure: A stepwise procedure with fixed concentrations is used. The outcome of exposure at one concentration determines the next concentration to be tested.
- Observations: Animals are observed for toxic effects during and after exposure for a period of 14 days. Observations include changes in clinical signs, body weight, and mortality. A gross necropsy is performed on all animals.[14]

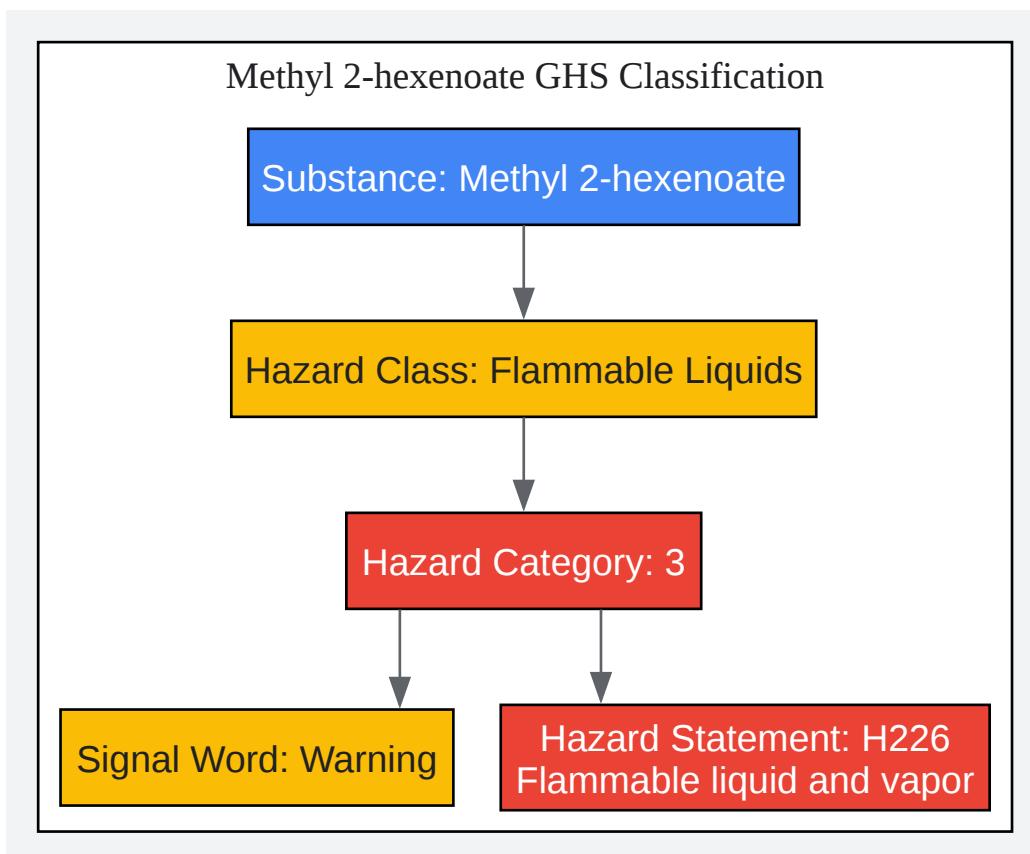
Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the chemical.

- Engineering Controls: Work with **Methyl 2-hexenoate** should be conducted in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[14][16]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[3]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[3]
 - Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][14]
- Safe Handling Practices:
 - Keep away from ignition sources such as heat, sparks, and open flames.[2][3][8]

- Use non-sparking tools and explosion-proof equipment.[2][3]
- Take precautionary measures against static discharge by grounding and bonding containers and equipment.[2][3][8]
- Avoid inhalation of vapor and contact with skin and eyes.[3]
- Wash hands thoroughly after handling.[17]

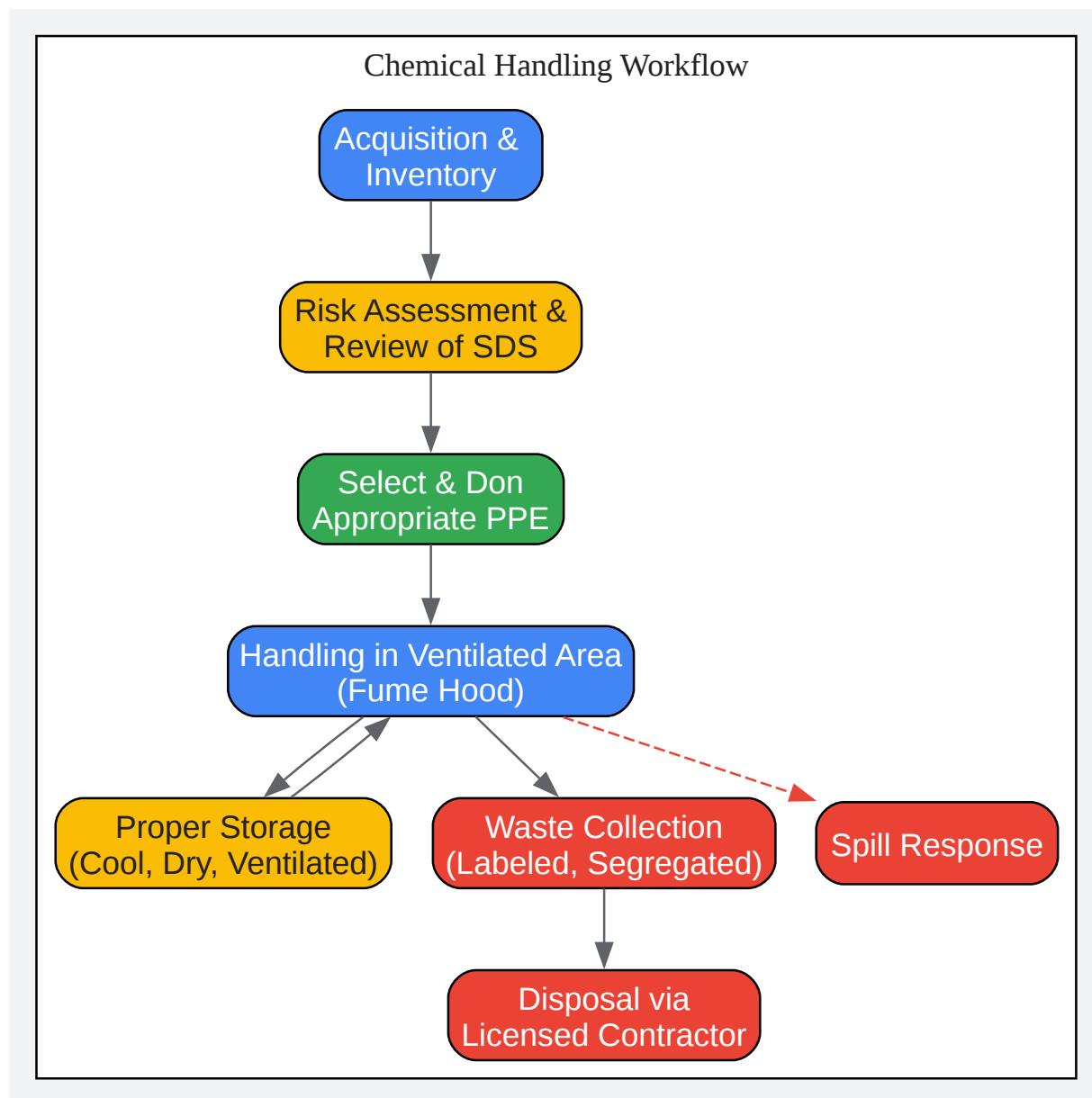
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8][16]
 - Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][16]
 - The storage area should be designated as a flammables area.[16]


Accidental Release and First Aid Measures

- Accidental Release:
 - Eliminate all ignition sources.
 - Ventilate the area.
 - Wear appropriate PPE.
 - Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[15][17]
 - Do not allow the substance to enter drains or waterways.[17]
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][16]

Visualizations


Logical Relationship of GHS Hazard Classification

[Click to download full resolution via product page](#)

Caption: GHS hazard classification pathway for **Methyl 2-hexenoate**.

General Laboratory Safety and Handling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for safe laboratory handling of chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 2-hexenoate, 2396-77-2 [thegoodsentscompany.com]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. methyl (E)-2-hexenoate, 13894-63-8 [thegoodsentscompany.com]
- 9. fda.gov [fda.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Food safety and quality: details [fao.org]
- 17. femaflavor.org [femaflavor.org]
- To cite this document: BenchChem. [Methyl 2-hexenoate: A Technical Guide to Safety and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153389#methyl-2-hexenoate-safety-and-handling-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com